REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[NH:8][C:9](=O)[C:10]3[CH:15]=[CH:14][S:13][C:11]=3[N:12]=2)[CH:2]=1.N.O.O=P(Cl)(Cl)[Cl:21]>>[Cl:21][C:9]1[C:10]2[CH:15]=[CH:14][S:13][C:11]=2[N:12]=[C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[N:8]=1 |f:1.2|
|
Name
|
2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=1NC(C2=C(N1)SC=C2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)C=1C=NC=CC1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |